molecular formula C7H5NO4 B025484 2,6-Pyridinedicarboxylic acid CAS No. 499-83-2

2,6-Pyridinedicarboxylic acid

Cat. No.: B025484
CAS No.: 499-83-2
M. Wt: 167.12 g/mol
InChI Key: WJJMNDUMQPNECX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,6-Pyridinedicarboxylic acid, also known as Dipicolinic acid (DPA), primarily targets Dihydrodipicolinate synthase (DHDPS) , a key enzyme in lysine biosynthesis . It is also a significant biomarker of anthrax . The compound has been found to interact with metal ions, forming complexes such as AgPDC, CdPDC, CuPDC, and ZnPDC .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, in the presence of DPA, the intrinsic fluorescence of Eu3+ ions is sensitized, and the peroxide-like activity of the Eu-MOF is enhanced by DPA, which can promote the oxidation of TMB to oxTMB . In the context of perovskite solar cells, the carboxyl and pyridyl groups of 2,6-PDA act as a Lewis base, donating electron pairs to the uncoordinated Pb2+ ions, thereby healing the Pb2+ defects .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the lysine biosynthesis pathway, where it interacts with the DHDPS enzyme . Additionally, it plays a role in the formation of metal complexes, affecting their electrochemical performance .

Result of Action

The result of the action of this compound is multifaceted. It enhances the peroxidase-like activity and fluorescence property of Eu-MOFs, making it useful for the detection of anthrax . In the context of perovskite solar cells, it decreases electronic defects in the polycrystalline perovskite film, improving their performance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended to ensure adequate ventilation when handling this compound, and it should be kept in a dry, cool, and well-ventilated place . Its reactivity with other substances, such as strong acids, bases, and oxidizers, should also be considered .

Biochemical Analysis

Biochemical Properties

2,6-Pyridinedicarboxylic acid is slightly more acidic than benzoic acids due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring . This acidity is a critical feature in its role as a ligand in coordination chemistry, where it forms complexes with various metals, enhancing its utility in industrial applications .

Cellular Effects

In the context of cellular effects, this compound has been shown to play a role in the stability and resistance properties of bacterial endospores . It is a major component of these endospores, comprising 5-15% of the spore dry weight . Additionally, it has been used as a passivating agent to decrease electronic defects in the polycrystalline perovskite film .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with metal ions. The carboxyl and pyridyl groups of this compound, acting as a Lewis base, can donate electron pairs to the uncoordinated Pb2+ ions, thereby healing the Pb2+ defects . This interaction is crucial for its role in the passivation of perovskite solar cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in the context of electrochemical performance, it has been shown that the conductivity values of composites containing this compound can improve over time .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been shown to be partially oxidized by marine bacteria when grown aerobically on the corresponding phthalate analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipicolinic acid can be synthesized from 2,6-dichloropyridine through a series of chemical reactions. The process involves the hydrolysis of 2,6-dichloropyridine to form 2,6-dihydroxypyridine, followed by oxidation to yield dipicolinic acid .

Industrial Production Methods: Industrial production of dipicolinic acid often involves the fermentation of specific bacterial strains that naturally produce this compound. For example, Corynebacterium glutamicum has been genetically engineered to produce dipicolinic acid through metabolic pathways shared with L-lysine biosynthesis .

Types of Reactions:

    Oxidation: Dipicolinic acid can undergo oxidation reactions to form various derivatives.

    Reduction: Reduction of dipicolinic acid can yield pyridine derivatives.

    Substitution: It can participate in substitution reactions, particularly in the presence of metal ions, forming complexes.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Pyridine-2,5-dicarboxylic acid
  • Pyridine-2,4-dicarboxylic acid
  • Pyridine-3,5-dicarboxylic acid

Comparison: Dipicolinic acid is unique due to its specific role in bacterial endospore heat resistance and its ability to form stable complexes with metal ions. While other pyridine dicarboxylic acids may also form metal complexes, they do not exhibit the same biological significance in bacterial sporulation and germination .

Properties

IUPAC Name

pyridine-2,6-dicarboxylic acid
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InChI

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12)
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InChI Key

WJJMNDUMQPNECX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(=O)O
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Molecular Formula

C7H5NO4
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Related CAS

17956-40-0 (di-hydrochloride salt), 4220-17-1 (mono-hydrochloride salt), 63450-91-9 (di-potassium salt)
Record name Dipicolinic acid
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DSSTOX Substance ID

DTXSID7022043
Record name 2,6-Pyridinedicarboxylic acid
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Molecular Weight

167.12 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS], Solid
Record name 2,6-Pyridinedicarboxylic acid
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Solubility

5 mg/mL at 25 °C
Record name 2,6-Pyridinedicarboxylic acid
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Vapor Pressure

0.0000061 [mmHg]
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CAS No.

499-83-2
Record name 2,6-Pyridinedicarboxylic acid
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Record name 2,6-PYRIDINEDICARBOXYLIC ACID
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Melting Point

252 °C
Record name 2,6-Pyridinedicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-Pyridinedicarboxylic acid?

A1: this compound has the molecular formula C7H5NO4 and a molecular weight of 167.12 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide valuable information about the functional groups, proton and carbon environments, and molecular mass of the compound. [, , , , , , , ]

Q3: How stable is this compound under different conditions?

A3: this compound exhibits good thermal stability, as demonstrated by thermogravimetric analysis (TGA). Its performance and applications under various conditions depend on the specific application and the presence of other chemical species. [, , , , ]

Q4: Can this compound act as a catalyst?

A4: Yes, this compound and its derivatives have shown catalytic activity in various organic reactions. For example, it can act as an efficient and mild organocatalyst for synthesizing xanthene derivatives, dihydro-2-oxypyrroles, and tetrahydropyridines. [, , ]

Q5: How does this compound participate in catalytic reactions?

A5: The catalytic activity of this compound can be attributed to its ability to activate reactants through hydrogen bonding and coordination interactions. It can also stabilize reaction intermediates, facilitating the desired transformations. [, , ]

Q6: Are there examples of this compound being used in metal-catalyzed reactions?

A6: Yes, this compound can act as a ligand in metal complexes that catalyze various reactions. For example, a copper complex with this compound effectively catalyzed the bromination of phenol red. [] Palladium(II) complexes with this compound derivatives catalyze the aerobic oxidation of substituted 8-methylquinolines. []

Q7: What factors influence the catalytic activity and selectivity of this compound-based catalysts?

A7: Factors such as the reaction conditions (temperature, solvent), the nature of the substrates, and the presence of other additives can significantly impact the catalytic activity and selectivity. The specific metal ion coordinated to this compound in metal complexes also plays a crucial role in determining the catalytic properties. [, , ]

Q8: Has computational chemistry been employed to study this compound and its derivatives?

A8: Yes, computational methods like density functional theory (DFT) have been used to investigate the electronic structure, bonding properties, and reactivity of this compound and its metal complexes. []

Q9: Does this compound interact with biological systems?

A9: Yes, this compound can bind to metal ions, including biologically relevant ones like copper. This property allows it to be incorporated into biological systems for various applications, such as in the development of biosensors. [, , ] One study found that a copper complex with this compound and 2-amino-4-methylpyridine exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. []

Q10: Can this compound be used in the development of biosensors?

A10: Yes, this compound has been used to modify electrode surfaces for biosensing applications. For example, it can be electropolymerized to form a film on a glassy carbon electrode, providing a platform for immobilizing biomolecules like enzymes. This approach has been successfully demonstrated in developing an amperometric hydrogen peroxide biosensor using horseradish peroxidase. [, ]

Q11: Can this compound be used to create new materials?

A11: Yes, this compound is a valuable building block for synthesizing metal-organic frameworks (MOFs) and coordination polymers. These materials possess unique properties and have potential applications in areas such as gas storage, separation, and catalysis. [, , , , , , , ]

Q12: Is this compound found in the environment?

A12: this compound can be found in trace amounts in certain fruits and juices. Analytical methods, such as HPLC, are employed to quantify its presence in these matrices. []

Q13: What analytical techniques are used to characterize and quantify this compound?

A13: Various techniques are employed, including:

  • Spectroscopy: IR, UV-Vis, NMR (1H, 13C), and Mass Spectrometry provide structural information. [, , , , , , , ]
  • Chromatography: HPLC is used for separation and quantification, particularly in complex mixtures like fruit juices. []
  • Electrochemical techniques: Cyclic voltammetry helps study the redox behavior of this compound and its metal complexes. []
  • X-ray diffraction: Single-crystal X-ray diffraction provides detailed information about the three-dimensional structure of this compound-containing compounds. [, , , , , , , ]

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